Comparative Hydrolysis Kinetics: Octanoate (C8) Esterase Activation Rate vs. Decanoate (C10) and Other Chain Lengths
In a study evaluating the hydrolysis of haloperidol prodrugs by porcine liver esterase (PLE), haloperidol octanoate (C8) exhibited the highest rate of hydrolysis among the five tested esters. This rate was significantly greater than that of its closest clinical comparator, haloperidol decanoate (C10), as well as the shorter-chain analogs (C2, C3, C4) [1].
| Evidence Dimension | Hydrolysis rate by porcine liver esterase (PLE) |
|---|---|
| Target Compound Data | 2.31 ± 0.06 nmol·mL⁻¹·h⁻¹ |
| Comparator Or Baseline | Haloperidol decanoate (C10): lower rate; Haloperidol ethanoate (C2), propanoate (C3), butanoate (C4): lower rates. |
| Quantified Difference | Statistically significant maximum rate (p < 0.001) for the C8 ester relative to all other esters tested. |
| Conditions | In vitro hydrolysis assay using porcine liver esterase (PLE) as a model for cutaneous esterases. |
Why This Matters
This quantitative evidence of a chain-length-dependent peak in activation rate establishes haloperidol octanoate as the preferred model compound for studying rapid prodrug activation, offering a distinct kinetic profile from the slower-releasing, clinically used decanoate ester.
- [1] Morris AP, Brain KR, Heard CM. Synthesis of haloperidol prodrugs and their hydrolysis by porcine liver esterase. Drug Metab Lett. 2008;2(4):275-279. View Source
